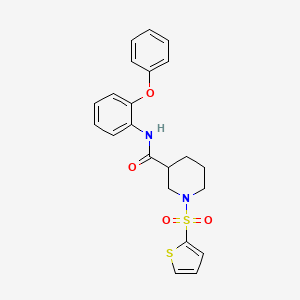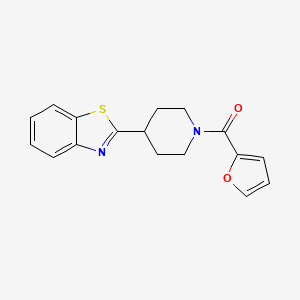![molecular formula C21H22ClN3O2S B11337045 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11337045.png)
2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-1-yl)-2-(2-{[2-(2-chlorphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanon ist eine komplexe organische Verbindung, die einen Benzimidazol-Kern, eine Chlorphenoxygruppe und eine Pyrrolidin-Einheit aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(Pyrrolidin-1-yl)-2-(2-{[2-(2-chlorphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanon umfasst in der Regel mehrere Schritte:
Bildung des Benzimidazol-Kerns: Dies kann durch Kondensation von o-Phenylendiamin mit einer geeigneten Carbonsäure oder einem Derivat davon unter sauren Bedingungen erreicht werden.
Einführung der Chlorphenoxygruppe:
Anbindung der Pyrrolidin-Einheit: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit Pyrrolidin unter basischen Bedingungen, um das gewünschte Produkt zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und strenge Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Nitrogruppen (falls vorhanden) oder andere reduzierbare Funktionalitäten im Molekül abzielen.
Substitution: Die Chlorphenoxygruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine oder Alkohole, abhängig von den spezifischen reduzierten funktionellen Gruppen.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit bestimmten Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Der Benzimidazol-Kern ist dafür bekannt, mit verschiedenen biologischen Zielstrukturen zu interagieren, möglicherweise die Enzymaktivität zu hemmen oder die Rezeptorfunktion zu modulieren. Die Chlorphenoxy- und Pyrrolidin-Gruppen können die Bindungsaffinität und Spezifität der Verbindung erhöhen.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole and chlorophenoxyethyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(Morpholin-1-yl)-2-(2-{[2-(2-chlorphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanon: Ähnliche Struktur, aber mit einer Morpholin-Gruppe anstelle von Pyrrolidin.
1-(Piperidin-1-yl)-2-(2-{[2-(2-chlorphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanon: Enthält eine Piperidin-Gruppe anstelle von Pyrrolidin.
Einzigartigkeit
Die einzigartige Kombination des Benzimidazol-Kerns, der Chlorphenoxygruppe und der Pyrrolidin-Einheit in 1-(Pyrrolidin-1-yl)-2-(2-{[2-(2-chlorphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanon verleiht ihm einzigartige chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C21H22ClN3O2S |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
2-[2-[2-(2-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C21H22ClN3O2S/c22-16-7-1-4-10-19(16)27-13-14-28-21-23-17-8-2-3-9-18(17)25(21)15-20(26)24-11-5-6-12-24/h1-4,7-10H,5-6,11-15H2 |
InChI-Schlüssel |
BVDUTUWHINDZRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11336972.png)

![N-(4-bromophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336983.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336992.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide](/img/structure/B11336994.png)
![2-Ethyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one](/img/structure/B11337008.png)
![2-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11337011.png)
![5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337017.png)

![5-(3-fluoro-4-methylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11337028.png)
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11337031.png)
![1-(benzylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337047.png)
![5-(4-chlorophenyl)-3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337049.png)
![5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11337055.png)
